molecular formula C8H10OS B2500754 1-Phenyl-2-sulfanylethan-1-ol CAS No. 28713-50-0

1-Phenyl-2-sulfanylethan-1-ol

Cat. No.: B2500754
CAS No.: 28713-50-0
M. Wt: 154.23
InChI Key: GADYZKYNBSDWMQ-UHFFFAOYSA-N
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Description

1-Phenyl-2-sulfanylethan-1-ol is a useful research compound. Its molecular formula is C8H10OS and its molecular weight is 154.23. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADYZKYNBSDWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28713-50-0
Record name 1-phenyl-2-sulfanylethan-1-ol
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Contextualization Within Organosulfur and Alcohol Chemistry

1-Phenyl-2-sulfanylethan-1-ol is a bifunctional molecule containing both a hydroxyl (-OH) group and a thiol (-SH) group, classifying it as a β-hydroxy thiol. Its structure, featuring a phenyl ring attached to the carbinol center, positions it as an aromatic alcohol with an adjacent sulfur-containing functional group. This unique combination of functionalities places it at the intersection of organosulfur and alcohol chemistry, two fields rich with diverse applications.

Organosulfur compounds are integral to numerous areas of chemical science, from the synthesis of pharmaceuticals to the development of advanced materials. researchgate.netnih.gov The presence of the sulfur atom imparts distinct properties, including the potential for oxidation to various states (sulfoxide, sulfone) and the ability to coordinate with metal catalysts. nih.gov Alcohols, on the other hand, are fundamental building blocks in organic synthesis, participating in a wide array of transformations such as esterification, etherification, and oxidation. The 1-phenylethanol (B42297) moiety, in particular, is a common structural motif in natural products and chiral auxiliaries. researchgate.net The coexistence of both a thiol and an alcohol group in this compound suggests a rich and varied chemical reactivity, making it a target of interest for synthetic chemists.

Significance in Advanced Organic Synthesis and Materials Science Precursor Chemistry

The true significance of 1-Phenyl-2-sulfanylethan-1-ol lies in its potential applications in advanced organic synthesis and as a precursor in materials science.

In the realm of advanced organic synthesis , the value of this compound is amplified by its chirality. The carbon atom bearing the hydroxyl group is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is therapeutically active. The enantioselective synthesis of related β-hydroxy sulfides is an active area of research, with methods often employing the ring-opening of chiral epoxides with thiol nucleophiles. researchgate.netresearchgate.net For instance, the regioselective opening of styrene (B11656) oxide with a sulfur nucleophile represents a direct pathway to racemic this compound. arkat-usa.orgresearchgate.net Subsequent chiral resolution or asymmetric synthesis could provide access to the individual enantiomers, which could then serve as valuable chiral building blocks for the synthesis of complex molecules. researchgate.net

As a materials science precursor , the bifunctional nature of this compound is a key attribute. The thiol and alcohol groups can participate in polymerization reactions. For example, the reaction of thiols with epoxides is a well-established "click" reaction for the synthesis of poly(β-hydroxy thioether)s. ntu.edu.sg this compound could potentially be used as a monomer or a chain-transfer agent in the synthesis of novel polymers with tailored properties. The presence of the phenyl group can enhance the thermal stability and refractive index of the resulting polymers. Furthermore, the thioether linkage in such polymers can be further functionalized, for instance, by oxidation to sulfoxides or sulfones, or by alkylation to form sulfonium (B1226848) salts, thereby tuning the material's properties for specific applications. ntu.edu.sg

Scope and Research Trajectories for 1 Phenyl 2 Sulfanylethan 1 Ol

Established Synthetic Pathways

Direct Synthesis Routes

The direct synthesis of this compound can be achieved through several straightforward methods. One common approach involves the reaction of a suitable precursor, such as 2-mercaptoethanol (B42355), with a phenyl-containing reagent. sigmaaldrich.comresearchgate.net The inherent reactivity of the thiol group allows for its participation in various addition and substitution reactions to form the desired product.

Another direct route is the reduction of α-hydroxy ketones. For instance, the reduction of 1-phenyl-1-hydroxy-2-propanone oxime using a nickel-aluminium catalyst yields 1-erythro-2-amino-1-phenyl-1-propanol. google.com While this produces an amino alcohol analogue, similar reductive strategies can be adapted for the synthesis of this compound from the corresponding sulfur-containing ketone.

The alkylation of thiocarboxylic acids with epoxides also presents a direct pathway. This method involves the ring-opening of an epoxide by a thiocarboxylic acid, which can be catalyzed by a chiral phosphoric acid to achieve enantiopure products. thieme-connect.de

Reactions Involving Epoxides to form 1,2-Mercaptoalcohols

The ring-opening of epoxides is a fundamental and widely utilized strategy for the synthesis of 1,2-disubstituted compounds, including 1,2-mercaptoalcohols. utep.edu This reaction can be catalyzed by either acid or base. libretexts.orgpressbooks.pub

Under basic conditions, the reaction proceeds via an SN2 mechanism, where a nucleophilic thiol attacks the less sterically hindered carbon of the epoxide ring. pressbooks.pub This regioselectivity is a key advantage of the base-catalyzed approach. For example, the reaction of styrene oxide with a thiol source in the presence of a base would yield this compound.

Acid-catalyzed ring-opening of epoxides also leads to the formation of 1,2-mercaptoalcohols. The mechanism involves the protonation of the epoxide oxygen, followed by nucleophilic attack by the thiol. The regioselectivity of the acid-catalyzed opening depends on the structure of the epoxide; for unsymmetrical epoxides, the nucleophile may attack the more substituted carbon. libretexts.orgpressbooks.pub

The reaction of epoxides with carbon disulfide (CS₂) or carbonyl sulfide (B99878) (COS) can lead to the formation of cyclic thiocarbonates, which can then be converted to mercaptoalcohols. researchgate.net For instance, epoxides react with CS₂ in the presence of a catalyst to produce cyclic dithiocarbonates of the 1,3-oxathiolane-2-thione type. researchgate.net

ReactantsCatalyst/ConditionsProductReference
Epoxide, Carbon DisulfideDisodium bis-benzimidazolate saltsCyclic dithiocarbonate researchgate.net
Epoxide, Carbonyl SulfideVarious catalystsCyclic mono- and dithiocarbonates researchgate.net
meso-Epoxide, Thiocarboxylic AcidChiral phosphoric acidEnantiopure thiocarboxylic acid S-ester thieme-connect.de

Strategies from Related Alcohols and Intermediates

The synthesis of this compound can also be approached from related alcohols and intermediates, such as 1-phenyl-2-propyn-1-ol (B147433) and 1-phenyl-1-propanol (B1198777). orgsyn.orgchemicalbook.comscbt.comchemicalbook.comnih.gov

From 1-Phenyl-2-propyn-1-ol: This propargyl alcohol can be synthesized by reacting benzaldehyde (B42025) with ethynylmagnesium bromide. chemicalbook.com The triple bond in 1-phenyl-2-propyn-1-ol provides a functional handle for the introduction of the sulfanyl (B85325) group. This can be achieved through various addition reactions, such as hydrothiolation, where a thiol adds across the alkyne. Subsequent reduction of the remaining double bond would yield the target molecule. Oxidation of 1-phenyl-2-propyn-1-ol can also produce 1-phenyl-2-propyn-1-one, another versatile intermediate. researchgate.net

From 1-Phenyl-1-propanol: The synthesis of 1-phenyl-1-propanol can be accomplished through the reaction of benzaldehyde with a Grignard reagent like ethylmagnesium bromide or via the reduction of propiophenone. orgsyn.orgchemicalbook.com Conversion of 1-phenyl-1-propanol to this compound would require a multi-step sequence, potentially involving the introduction of a leaving group at the 2-position followed by nucleophilic substitution with a thiol-containing species.

Another related intermediate is 1-phenyl-2-nitropropene, which can be reduced to form 1-phenyl-2-propanone. youtube.com This ketone could then be a precursor for introducing the hydroxyl and sulfanyl functionalities. Similarly, the reaction of benzaldehyde with nitroethane can produce 2-nitro-1-phenyl-1-propanol, which can be further modified. google.com

Advanced Synthetic Approaches

Chemo-enzymatic Syntheses

Chemo-enzymatic methods are gaining prominence in organic synthesis due to their high selectivity and environmentally benign nature. nih.govnih.govmdpi.com These approaches utilize enzymes to catalyze key transformations that may be challenging to achieve with conventional chemical methods. nih.gov

For the synthesis of this compound and its analogues, enzymes such as lipases, dehydrogenases, and transaminases can be employed. nih.govbeilstein-journals.orgfrontiersin.org For example, a lipase (B570770) can be used for the in situ formation of a peroxycarboxylic acid, which then epoxidizes a precursor like isosafrole. The resulting epoxide can be hydrolyzed to a diol, which can then be converted to the desired mercaptoalcohol. frontiersin.org

Enzymatic kinetic resolution is another powerful tool. For instance, a racemic mixture of 1-phenylethanol (B42297) can be resolved using Candida antarctica lipase B to produce enantiomerically pure (R)-1-phenylethyl propionate. beilstein-journals.org This principle can be applied to the synthesis of chiral mercaptoalcohols.

EnzymeReaction TypeSubstrate(s)ProductReference
Lipase B from Candida antarcticaPerhydrolysis/EpoxidationIsosafrole, Carboxylic acid, H₂O₂Epoxide intermediate frontiersin.org
Candida antarctica lipase B (Novozym 435)Kinetic Resolution(rac)-1-Phenylethanol, Vinyl propionate(R)-1-Phenylethyl propionate beilstein-journals.org
Transaminase (ATA)Aminationα-Diketonesα-Amino ketones nih.gov

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot fashion to form a complex product that incorporates most of the atoms of the starting materials. rug.nlfrontiersin.org This approach offers advantages in terms of atom economy, reduced reaction time, and simplified purification procedures. researchgate.netbeilstein-journals.orgmdpi.com

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct its core structure or its analogues. For example, a Passerini-type reaction could potentially be designed to incorporate the phenyl, hydroxyl, and a masked sulfanyl group in a single step. acs.org The Passerini reaction typically involves an isocyanide, an aldehyde (like benzaldehyde), and a carboxylic acid. By choosing a carboxylic acid with a protected thiol group, a precursor to the target molecule could be assembled.

Another example is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), which combines an aldehyde, an isocyanide, and an aminopyridine to form imidazo[1,2-a]pyridines. frontiersin.org By modifying the starting components, it might be feasible to generate structures that can be further elaborated into this compound analogues.

Radical Addition Reactions in Related Synthetic Contexts

Radical addition reactions offer a powerful tool for the synthesis of β-hydroxy sulfides. These reactions typically proceed through a free radical mechanism, often initiated by a radical initiator or photocatalyst.

One notable example involves the triethylborane-mediated hydroxysulfenylation of conjugated oxime ethers. nih.govjst.go.jp This method allows for the regioselective formation of a carbon-sulfur and a carbon-oxygen bond in a single step. The reaction is initiated by the generation of a thiyl radical from a thiol. This radical then adds to the alkene of the conjugated oxime ether, forming a stable α-imino radical intermediate. Subsequent trapping of this radical with molecular oxygen leads to the formation of the desired β-hydroxy sulfide. nih.govjst.go.jp The stability of the α-imino radical intermediate is a key factor in the success of this reaction. nih.govjst.go.jp

Another approach utilizes the reaction of styrenes with thiophenol in the presence of tert-butyl hydroperoxide (TBHP) and oxygen. beilstein-journals.orgnih.gov A thiyl radical, generated from the reaction of TBHP and thiophenol, adds to the styrene. The resulting radical is then oxidized by oxygen to a peroxy radical, which subsequently abstracts a hydrogen atom from thiophenol to form a β-peroxysulfide. Cleavage of the O-O bond and protonation yields the final β-hydroxy sulfide. beilstein-journals.orgnih.gov

Visible light has also been employed to promote the hydroxysulfenylation of styrenes without the need for a traditional photocatalyst. researchgate.netresearchgate.net In this method, the interaction between a disulfide and an alkene forms an electron donor-acceptor (EDA) complex, which can be activated by visible light to generate the radical species necessary for the reaction. researchgate.net

The following table summarizes key aspects of these radical addition methodologies.

Initiator/Catalyst Reactants Key Intermediate Advantages Reference
TriethylboraneConjugated oxime ether, Thiolα-Imino radicalRegioselective, Single operation nih.govjst.go.jp
TBHP/O₂Styrene, ThiophenolPeroxy radicalGeneral for various styrenes and thiophenols beilstein-journals.orgnih.gov
Visible LightStyrene, Diphenyl disulfideElectron Donor-Acceptor (EDA) ComplexPhotocatalyst-free researchgate.netresearchgate.net

Nucleophile-Catalyzed Asymmetric Intermolecular C-Acylation in Related Systems

While direct C-acylation for the synthesis of this compound is not prominently described, related asymmetric transformations highlight the potential for nucleophilic catalysis in creating chiral sulfur-containing molecules. For instance, the development of catalytic asymmetric thiofunctionalization of unactivated alkenes using a chiral selenophosphoramide catalyst demonstrates the ability to achieve high enantioselectivity in the formation of C-S bonds. nih.gov This reaction proceeds through a thiiranium intermediate, which undergoes stereoselective nucleophilic attack. nih.gov

In a different context, chiral phosphoric acid catalysts have been successfully used in the asymmetric synthesis of 4-imidazolones through the cyclocondensation of N-silyl iminoesters and N-unprotected ketimines. acs.org Although not a direct synthesis of β-hydroxy sulfides, this example illustrates the power of chiral Brønsted acids in controlling stereochemistry in reactions involving nitrogen and oxygen nucleophiles, a principle that could potentially be adapted to sulfur nucleophiles.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, aiming to reduce the environmental impact of chemical processes. This includes the use of alternative energy sources like microwaves and ultrasound, as well as photocatalytic and mechanochemical methods.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.com This technique has been successfully applied to various reactions, including the synthesis of heterocyclic compounds like hydantoins and pyrroles. mdpi.combeilstein-journals.org For example, the microwave-assisted Urech synthesis of hydantoins from amino acids in water demonstrates a scalable and eco-friendly approach. beilstein-journals.org Similarly, the synthesis of 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from enamines showed a dramatic increase in yield when switching from conventional heating to microwave irradiation. mdpi.com While a specific microwave-assisted synthesis for this compound is not detailed in the provided context, the successful application of this technology to related structures suggests its potential for a more efficient and sustainable synthesis of this target molecule. pensoft.netdoaj.org

Ultrasound-assisted synthesis is another green chemistry technique that can accelerate reactions and improve yields. nih.govpsu.edu The physical phenomenon of cavitation, induced by ultrasound, creates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. psu.edu This method has been used for the synthesis of 1,2-diarylethanols, where ultrasound irradiation significantly improved the reaction rate and yield. psu.edu The application of ultrasound has also been beneficial in the synthesis of various biologically active molecules, often allowing for reactions to be conducted in greener solvents like water and at lower temperatures. nih.govmdpi.com For instance, the synthesis of perovskite nanocrystals has been shown to be controllable in terms of particle size through the application of ultrasound. hielscher.com

Photocatalysis, particularly using visible light, is a rapidly growing field in green chemistry as it utilizes a renewable energy source. researchgate.net Visible-light-induced reactions can often be carried out under mild conditions and without the need for harsh reagents. The synthesis of β-hydroxy sulfides from styrenes and disulfides has been achieved using visible light without a photocatalyst, highlighting a sustainable approach. researchgate.netresearchgate.net Furthermore, photoredox catalysis has been employed for various C-S bond-forming reactions, including the synthesis of sulfides and sulfoxides. beilstein-journals.orgnih.gov These methods often proceed via radical pathways, with the photocatalyst facilitating the generation of the key radical intermediates under mild conditions. beilstein-journals.org

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free or solvent-minimized approach to chemical synthesis. beilstein-journals.org While a specific mechanochemical synthesis of this compound is not explicitly detailed, the Beilstein Journal of Organic Chemistry mentions mechanochemical synthesis in the context of β-hydroxy sulfides, suggesting its applicability in this area. beilstein-journals.org This technique aligns well with the principles of green chemistry by reducing solvent waste and energy consumption.

The following table provides a comparative overview of these green chemistry techniques in the context of synthesizing β-hydroxy sulfides and related compounds.

Technique Energy Source Key Advantages Example Application Reference
Microwave-AssistedMicrowavesReduced reaction times, Improved yieldsSynthesis of hydantoins and pyrroles mdpi.combeilstein-journals.org
UltrasonicationSound WavesAccelerated reaction rates, Milder conditionsSynthesis of 1,2-diarylethanols psu.edu
Photo-catalysisVisible LightUse of renewable energy, Mild conditionsPhotocatalyst-free synthesis of β-hydroxy sulfides researchgate.netresearchgate.net
MechanochemistryMechanical ForceSolvent-free or reduced solvent, Energy efficientMentioned in the context of β-hydroxy sulfide synthesis beilstein-journals.org

Solvent-Free Reaction Conditions

The pursuit of greener chemical processes has led to the development of solvent-free, or neat, reaction conditions for the synthesis of various organic compounds, including sulfur-containing molecules. researchgate.net These methods are advantageous as they reduce waste, minimize the use of potentially hazardous organic solvents, and can lead to simpler work-up procedures and lower costs. researchgate.netnih.gov

One-pot, multi-component reactions under solvent-free conditions represent a particularly efficient strategy. nih.gov For instance, a practical and environmentally friendly protocol has been developed for the synthesis of sulfides from thiols and various halides without the need for a solvent or a catalyst. researchgate.net In this method, a range of aromatic and aliphatic thiols were successfully reacted with halides to produce the corresponding sulfides in moderate to excellent yields. researchgate.net The optimal reaction temperature for the reaction between thiophenol and benzyl (B1604629) chloride was found to be 100 °C. researchgate.net

Microwave irradiation is another technique that has been successfully paired with solvent-free reactions to accelerate synthesis. cem.com This approach has been shown to drastically reduce reaction times for various transformations, including the synthesis of N-acylated cephalosporin (B10832234) derivatives, which can be achieved in minutes under microwave-assisted, solvent-free conditions compared to hours with conventional heating. cem.com

While direct synthesis of this compound under solvent-free conditions is not extensively detailed in the provided results, the principles established for the synthesis of related sulfides and alcohols under these conditions are highly relevant. For example, the synthesis of 2-[phenyl(pyridine-2-ylamino)methyl]phenols has been achieved in good to high yields by reacting 2-aminopyridine, benzaldehydes, and phenols at 80°C without any solvent. nih.gov This demonstrates the feasibility of forming C-C and C-N bonds under neat conditions, which is analogous to the C-S bond formation required for the target molecule.

Table 1: Examples of Solvent-Free Synthesis

ReactantsProduct TypeConditionsYieldReference
Thiols, HalidesSulfidesNeat, 100 °CModerate to Excellent researchgate.net
2-Aminopyridine, Benzaldehydes, Phenols2-[phenyl(pyridine-2-ylamino)methyl]phenolsNeat, 80 °CGood to High nih.gov
Cephalosporanic acid, Heterocyclic carboxylic acidN-acylated cephalosporin derivativesMicrowave, Basic alumina82-93% cem.com

Catalyst Application for Enhanced Atom Economy and Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Catalysis plays a crucial role in enhancing atom economy by enabling more direct and efficient reaction pathways, often reducing the need for stoichiometric reagents that would otherwise become waste.

For the synthesis of sulfur-containing compounds, catalyst-free approaches can sometimes offer 100% atom economy, as demonstrated in a domino-multicomponent reaction of diphenylphosphine, elemental sulfur (S8), and alkenes to produce dithiophosphinates. rsc.org This particular reaction proceeds with high regioselectivity and is scalable, highlighting the potential for highly efficient, catalyst-free systems. rsc.org

However, in many cases, catalysts are indispensable for achieving high yields and selectivity. Catalytic hydrogenation, for example, is a widely used atom-economical method for converting unsaturated compounds to more complex molecules. While not directly applied to the synthesis of this compound in the provided information, the principles are transferable.

In the context of synthesizing precursors or analogues, various catalytic systems have been explored. For instance, the benzylic addition of aldehydes to azaarenes has been achieved using catalysts like ionic liquids, CuFe2O4, and Ca(OTf)2. beilstein-journals.org Interestingly, a study on the synthesis of 1-phenyl-2-(2-pyridyl)ethanol and its corresponding ethene derivative found that the reaction could proceed under catalyst- and solvent-free conditions, although the yield for the alcohol was low (around 4%). beilstein-journals.org This suggests that for certain transformations leading to similar structural motifs, the absence of a catalyst can be a viable, highly atom-economical option, though potentially at the cost of yield. beilstein-journals.org

The development of novel catalysts from renewable sources is also an active area of research. For example, a catalyst derived from a plant source has been used for the synthesis of coumarin (B35378) and bis(indolyl)methane derivatives in a one-pot, solventless system, demonstrating high yields and catalyst recyclability. researchgate.net

Table 2: Comparison of Catalytic vs. Catalyst-Free Approaches for Atom Economy

Reaction TypeCatalystAtom EconomyKey AdvantagesReference
Domino-multicomponent synthesis of dithiophosphinatesNone100%High yield and regioselectivity, scalable rsc.org
Benzylic addition of aldehydes to azaarenesNoneHighGreen, simple conditions beilstein-journals.org
Synthesis of coumarin and bis(indolyl)methane derivativesPlant-derivedHighHigh yields, recyclable catalyst, green researchgate.net
Diels-Alder reactionNone100%All reactant atoms in product

Reduction of Derivatives and Protecting Group Use

In multi-step organic synthesis, protecting groups are often essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. organic-chemistry.org The selection of a suitable protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. organic-chemistry.orgtcichemicals.com

For the synthesis of this compound, both the hydroxyl and thiol functional groups may require protection depending on the synthetic route.

Protection of Hydroxyl Groups: A wide array of protecting groups for alcohols is available. Some common examples include:

Silyl ethers: Such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), which are typically removed by acid or a fluoride (B91410) ion source. libretexts.org

Ethers: Methoxymethyl (MOM) and benzyl (Bn) ethers are common choices, removed by acid and hydrogenolysis, respectively. libretexts.org

Esters: Acetyl (Ac) and benzoyl (Bz) groups can be used, and are cleaved by acid or base. libretexts.org

Protection of Thiol Groups: Protecting groups for thiols are also well-established in organic synthesis.

Reduction of Derivatives: The synthesis of this compound could potentially involve the reduction of a carbonyl or other functional group. For instance, if the synthesis proceeds through a 2-sulfanyl-1-phenylethan-1-one intermediate, the ketone would need to be reduced to the corresponding secondary alcohol. This is a common transformation in organic synthesis, and a variety of reducing agents can be employed, ranging from simple borohydrides to more complex catalytic hydrogenation methods. The choice of reducing agent would depend on the presence of other functional groups in the molecule.

Utilization of Renewable Feedstocks

The chemical industry is increasingly looking towards renewable feedstocks as sustainable alternatives to petroleum-based starting materials. researchgate.net These renewable resources, such as carbohydrates (cellulose, starch), lignin (B12514952), and plant oils, offer a diverse range of functionalized molecules that can serve as building blocks for chemical synthesis. researchgate.net

While the direct synthesis of this compound from renewable feedstocks is not explicitly detailed in the provided search results, the principles of biorefining can be applied to generate key precursors. For example, aromatic compounds can be derived from lignin, a major component of biomass. researchgate.net Through various depolymerization and upgrading processes, lignin can be a source of phenols and other aromatic platform chemicals.

Similarly, ethanol (B145695), which can be produced via fermentation of sugars from biomass, is a fundamental renewable building block. Although not a direct precursor to the phenyl group of the target molecule, it represents a renewable source of a two-carbon unit.

The synthesis of chemicals from bio-based resources often requires fewer steps than starting from hydrocarbons because the feedstocks already contain functional groups. researchgate.net Research is ongoing to develop new catalytic processes and conversion technologies that are specifically tailored for renewable feedstocks. researchgate.net The use of vegetable oil-based polyols in the synthesis of polyurethanes is an example of how renewable resources are being integrated into polymer chemistry. researchgate.net This trend towards a bio-based economy will likely open up new synthetic routes to a wide range of chemicals, potentially including precursors for this compound.

Fundamental Reaction Types of Alcohols and Thiols Relevant to this compound

The reactivity of this compound is largely defined by its two functional groups: the hydroxyl (-OH) group and the sulfanyl (-SH) group.

Both the alcohol and thiol moieties of this compound can be oxidized. The outcome of the reaction depends on the oxidizing agent used and the reaction conditions.

Oxidation of the Alcohol Group: The secondary benzylic alcohol can be oxidized to the corresponding ketone, 1-phenyl-2-sulfanyl-ethan-1-one. This transformation is a common reaction for secondary alcohols. Benzylic alcohols, in particular, often show good reactivity in oxidation reactions. researchgate.net Various reagents can accomplish this, including chromium-based reagents, manganese dioxide, or milder, more selective methods like those catalyzed by ruthenium complexes. researchgate.net

Oxidation of the Thiol Group: The thiol group is susceptible to oxidation, yielding a range of sulfur-containing functional groups. Mild oxidizing agents, such as iodine or air, can lead to the formation of a disulfide, linking two molecules of the parent thiol. Stronger oxidizing agents, like hydrogen peroxide or potassium permanganate, can further oxidize the thiol to sulfenic acid, sulfinic acid, and ultimately to a sulfonic acid.

Functional GroupOxidizing Agent ExampleProduct
Secondary AlcoholRuthenium complex / H₂O₂Ketone
ThiolIodine (I₂)Disulfide
ThiolHydrogen Peroxide (H₂O₂)Sulfonic Acid

Reduction reactions for this compound primarily involve the regeneration of the alcohol from its oxidized ketone form or the reduction of the disulfide back to the thiol.

Reduction of the Ketone: The ketone, 1-phenyl-2-sulfanyl-ethan-1-one, can be reduced back to the secondary alcohol, this compound. This is a standard carbonyl reduction that can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is also a viable method for reducing phenyl ketones to the corresponding alcohols. researchgate.net

Reduction of the Disulfide: The disulfide bond formed from the oxidation of the thiol group can be readily cleaved to regenerate the thiol. Common reducing agents for this transformation include 2-mercaptoethanol or dithiothreitol (B142953) (DTT). wikipedia.org

Starting MaterialReducing Agent ExampleProduct
1-phenyl-2-sulfanylethan-1-oneSodium Borohydride (NaBH₄)This compound
Corresponding Disulfide2-MercaptoethanolThis compound

The hydroxyl group of this compound can undergo esterification to form esters, while the thiol group can form thioesters.

O-Esterification: The secondary alcohol can react with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding ester. This reaction is typically catalyzed by an acid.

S-Esterification (Thioesterification): Similarly, the thiol group can react with acylating agents to form thioesters. Thioesters are important intermediates in various biochemical pathways.

The alcohol functional group allows for the synthesis of ethers, most commonly via the Williamson ether synthesis. masterorganicchemistry.com

The process involves two steps:

Deprotonation: The alcohol is treated with a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group and form a more nucleophilic alkoxide ion.

Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking an alkyl halide (or a similar substrate with a good leaving group) in a nucleophilic substitution reaction (typically SN2) to form the ether. masterorganicchemistry.com

A similar reaction can occur with the thiol group. The thiol is first converted to a thiolate, which is a potent nucleophile, and then reacts with an alkyl halide to form a thioether (sulfide).

Specific Reactivity Profiles of this compound

The interplay between the phenyl, hydroxyl, and sulfanyl groups leads to specific reactivity profiles, particularly in substitution reactions.

Nucleophilic substitution reactions at the carbon bearing the hydroxyl group are a key aspect of the reactivity of this compound. wikipedia.org The mechanism of these reactions, whether SN1 or SN2, is influenced by the substrate structure, leaving group, nucleophile, and solvent. ksu.edu.sarammohancollege.ac.in

Mechanism: The hydroxyl group is a poor leaving group. For substitution to occur, it must first be protonated by an acid to form a good leaving group, water (H₂O).

Carbocation Intermediate: Departure of the water molecule results in the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent phenyl group, which delocalizes the positive charge. This stabilization strongly favors an SN1-type mechanism. rammohancollege.ac.in

Neighboring Group Participation: The adjacent sulfanyl group can play a crucial role through neighboring group participation. The sulfur atom can attack the electrophilic carbon, forming a cyclic episulfonium ion intermediate. This can influence the stereochemical outcome of the reaction. Studies on analogous model compounds, such as 1-methoxy-2-sulfanylethan-1-yl cation, suggest that while the intermediate may have significant oxonium ion character, the sulfur atom is critical in determining the stereoselectivity of the nucleophilic attack. acs.org

Product Formation: The carbocation or the episulfonium ion intermediate then rapidly reacts with a nucleophile to form the final substitution product. ksu.edu.sa The regioselectivity of the attack on the episulfonium ion would determine the final structure.

Reaction StepDescriptionKey Features
1. Protonation The hydroxyl group is protonated by an acid.Converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺).
2. Leaving Group Departure & Intermediate Formation The leaving group (H₂O) departs, forming a resonance-stabilized benzylic carbocation.The adjacent sulfur atom may participate, forming a cyclic episulfonium ion. acs.org
3. Nucleophilic Attack A nucleophile attacks the carbocation or the episulfonium ion.Leads to the formation of the substitution product. The stereochemistry can be influenced by the intermediate's structure. ksu.edu.sa

Adduct Formation Studies (e.g., with But-2-yne-1,4-diylbis(triphenylphosphonium) diiodide)

The reactivity of the thiol group in this compound allows it to participate in various adduct formation reactions. A notable example of such reactivity is observed in reactions with activated alkynes. Studies on the closely related compound, 2-sulfanylethan-1-ol, have shown that it reacts with but-2-yne-1,4-diylbis(triphenylphosphonium) diiodide in the presence of a base like triethylamine. researchgate.netlookchem.com This reaction results in the formation of a 1:1 adduct. researchgate.net The reaction proceeds via the nucleophilic addition of the thiolate anion, generated in situ, to the electrophilic alkyne system.

Given the structural similarity, this compound is expected to undergo a similar reaction. The presence of the phenyl group may exert some electronic and steric influence on the reaction rate, but the fundamental pathway of nucleophilic attack by the sulfur atom on the phosphonium (B103445) salt would remain the same. Other thiols, such as ethane- and butane-1-thiols, also form adducts under similar conditions, highlighting the general nature of this transformation for SH-nucleophiles. lookchem.com

Table 1: Adduct Formation with But-2-yne-1,4-diylbis(triphenylphosphonium) diiodide

Nucleophile Product Type Conditions Reference
2-Sulfanylethan-1-ol 1:1 Adduct Triethylamine researchgate.netlookchem.com
Ethane-1-thiol [4-(Alkylsulfanyl)buta-1,2-dien-1-yl]triphenylphosphonium salt Triethylamine lookchem.com

Thiyl Radical Chemistry and its Implications in Reaction Pathways

The sulfur-hydrogen bond in the thiol group of this compound is relatively weak, making it susceptible to homolytic cleavage to form a thiyl radical (1-phenyl-2-sulfanyl-1-ethanol radical). wikipedia.org Thiyl radicals are key intermediates in a variety of chemical and biochemical transformations, including thiol-ene reactions and oxidation processes. wikipedia.orgiupac.org The formation of these radicals can be initiated by hydrogen atom abstraction from the thiol by other radical species or through photolysis. wikipedia.org

Once formed, the thiyl radical of this compound can participate in several reaction pathways:

Addition to Double Bonds: Thiyl radicals readily add to carbon-carbon double bonds, a key step in thiol-ene polymerization and hydrothiolation reactions. iupac.org

Hydrogen Abstraction: They can abstract hydrogen atoms from other molecules, propagating a radical chain reaction. This is a crucial aspect of thiol-catalyzed processes. iupac.org

Dimerization: Two thiyl radicals can combine to form a disulfide, R-S-S-R.

Reaction with Oxygen: In the presence of oxygen, thiyl radicals can form sulfur-centered oxygenated radicals, such as sulfinyl (RSO•) and sulfonyl (RSO₂•) radicals, leading to oxidation products. researchgate.net

The stability and reactivity of the 1-phenyl-2-sulfanyl-1-ethanol radical are influenced by the substituents. While aliphatic thiyl radicals are generally considered, the adjacent phenyl and hydroxyl groups in this specific molecule can affect the radical's properties through steric hindrance and potential intramolecular interactions. The chemistry of thiyl radicals is particularly relevant in biological systems, where they are implicated in processes like lipid peroxidation by acting as chain transfer catalysts. wikipedia.org The efficient quenching of thiyl radicals by antioxidants like glutathione (B108866) and ascorbate (B8700270) is a critical protective mechanism in biological contexts. researchgate.net

Mechanistic Investigations

Proposed Reaction Pathways in Synthesis

The synthesis of this compound can be achieved through several mechanistic pathways, leveraging standard organic transformations. A common and direct approach involves the nucleophilic ring-opening of styrene oxide with a hydrosulfide (B80085) reagent.

Pathway 1: Ring-Opening of Styrene Oxide This pathway involves the reaction of styrene oxide with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S) under basic conditions.

Step 1: Generation of Nucleophile: A suitable sulfur source provides the hydrosulfide anion (HS⁻).

Step 2: Nucleophilic Attack: The HS⁻ anion attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the phenyl group, the attack preferentially occurs at the less substituted carbon (C2). This is a classic Sₙ2 reaction.

Step 3: Protonation: Subsequent workup with a proton source (e.g., water or dilute acid) protonates the resulting alkoxide to yield the final product, this compound.

An alternative pathway could involve the reduction of a suitable precursor like 2-sulfanyl-1-phenylethan-1-one.

Pathway 2: Reduction of a Thiol-Ketone

Step 1: Synthesis of Precursor: The α-thiol ketone, 2-sulfanyl-1-phenylethan-1-one, is first synthesized.

Step 2: Reduction: The carbonyl group of the ketone is then selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄). This reduction yields the desired this compound.

These pathways represent logical synthetic routes based on established reactivity principles in organic chemistry.

Studies of Thiol Release Mechanisms (e.g., from S-cysteine conjugates of related compounds)

While direct studies on this compound may be limited, the mechanism of thiol release can be understood by examining related S-conjugates, particularly S-cysteine conjugates, which are important in biological and food chemistry contexts. researchgate.netresearchgate.net The release of volatile thiols from their non-volatile precursors is a key process in the development of aroma in products like beer. researchgate.net

The primary mechanism for the release of thiols from S-cysteine conjugates is enzymatic cleavage by carbon-sulfur lyases, such as cysteine S-conjugate β-lyases. researchgate.net

Enzymatic Cleavage: Yeast enzymes, for instance, can catalyze the cleavage of the C-S bond in S-cysteine adducts. For example, S-3-(1-hydroxyhexyl)cysteine can be cleaved by yeast to release the free thiol, 3-sulfanylhexan-1-ol. researchgate.net This process is crucial for the generation of flavor-active compounds during fermentation.

In addition to enzymatic action, chemical degradation can also lead to thiol release, although often less efficiently. researchgate.net

Chemical Degradation: Under certain conditions, such as during aging, S-cysteine conjugates can undergo slow chemical degradation to release the corresponding thiol. For S-cysteine conjugates of 2-sulfanylethan-1-ol, this has been observed in beer, suggesting a potential, albeit minor, non-enzymatic release pathway. researchgate.net The mechanism likely involves a retro-Michael type elimination reaction, particularly if there is a suitable activating group in the molecule.

Table 2: Thiol Release from S-Cysteine Conjugates

Precursor Release Mechanism Product Context Reference
S-3-(1-hydroxyhexyl)cysteine Yeast β-lyase activity 3-Sulfanylhexan-1-ol Beer Fermentation researchgate.net

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (FTIR) for Functional Group Analysis and Structural Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-Phenyl-2-sulfanylethan-1-ol, the FTIR spectrum is expected to display several characteristic absorption bands that confirm the presence of its hydroxyl (-OH), sulfanyl (B85325) (-SH), and phenyl (C₆H₅) groups.

The most prominent features would include:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group's stretching vibration, broadened by hydrogen bonding.

S-H Stretch: A weaker, but sharp, absorption is expected in the 2600-2550 cm⁻¹ range, which is indicative of the sulfanyl (thiol) group. This peak is typically less intense than the O-H band.

Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) correspond to the C-H stretching vibrations of the phenyl ring.

Aliphatic C-H Stretch: Absorptions between 3000-2850 cm⁻¹ are due to the C-H stretches of the ethanolic backbone.

Aromatic C=C Stretch: A series of medium to sharp peaks in the 1600-1450 cm⁻¹ region arise from the carbon-carbon stretching vibrations within the phenyl ring.

C-O Stretch: A strong band in the 1260-1000 cm⁻¹ range would confirm the presence of the C-O bond of the secondary alcohol.

C-S Stretch: A weak absorption around 700-600 cm⁻¹ is expected for the carbon-sulfur bond.

Table 1: Predicted FTIR Spectral Data for this compound This table presents expected vibrational frequencies based on standard correlation charts and data from similar compounds.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Hydroxyl (-OH)O-H Stretch3500 - 3200Strong, Broad
Sulfanyl (-SH)S-H Stretch2600 - 2550Weak, Sharp
Phenyl (Aromatic)C-H Stretch3100 - 3000Medium, Sharp
Aliphatic (CH, CH₂)C-H Stretch3000 - 2850Medium
Phenyl (Aromatic)C=C Stretch1600 - 1450Medium to Weak
Secondary AlcoholC-O Stretch~1100Strong
ThiolC-S Stretch700 - 600Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are critical for the complete structural elucidation of this compound.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals are expected for each unique proton environment.

Phenyl Protons (C₆H₅-): These protons would appear as a multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm.

Methine Proton (-CH(OH)-): The proton attached to the carbon bearing the hydroxyl group is expected to produce a signal, likely a triplet or a doublet of doublets, around δ 4.8-5.0 ppm. Its multiplicity arises from coupling to the adjacent methylene (B1212753) protons.

Hydroxyl Proton (-OH): This proton gives a signal that can vary in chemical shift (typically δ 2.0-4.0 ppm) and appearance (from a sharp singlet to a broad peak) depending on solvent, concentration, and temperature. It may show coupling to the methine proton.

Methylene Protons (-CH₂S-): These two protons are diastereotopic and would be expected to show complex splitting patterns, likely a multiplet, in the range of δ 2.7-3.0 ppm. They couple with the adjacent methine proton.

Sulfanyl Proton (-SH): The thiol proton typically appears as a triplet in the range of δ 1.5-2.0 ppm, coupling with the adjacent methylene protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound This table presents expected chemical shifts and splitting patterns. Actual values may vary based on solvent and experimental conditions.

Proton TypeExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
Phenyl (C₆H₅)7.20 - 7.40Multiplet (m)5H
Methine (CH-OH)4.80 - 5.00Triplet (t) or Doublet of Doublets (dd)1H
Hydroxyl (OH)2.0 - 4.0Singlet (s) or Broad (br)1H
Methylene (CH₂-SH)2.70 - 3.00Multiplet (m)2H
Sulfanyl (SH)1.5 - 2.0Triplet (t)1H

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal. For this compound, a total of six distinct signals are anticipated: four for the phenyl ring and two for the ethanolic side chain.

Phenyl Carbons: The phenyl ring will show four signals: one for the quaternary carbon attached to the side chain (ipso-carbon, δ ~140-145 ppm), and three for the protonated carbons (ortho, meta, and para), which typically resonate in the δ 125-129 ppm range.

Carbinol Carbon (-CH(OH)-): The carbon atom bonded to the hydroxyl group is expected to have a chemical shift in the range of δ 70-75 ppm. rsc.org

Methylene Carbon (-CH₂SH): The carbon attached to the sulfur atom is significantly shielded compared to an oxygen-bearing carbon and is expected to appear further upfield, around δ 30-35 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound This table presents expected chemical shifts for the carbon skeleton.

Carbon TypeExpected Chemical Shift (δ, ppm)
Phenyl (C-ipso)140 - 145
Phenyl (CH-ortho, meta, para)125 - 129
Carbinol (CH-OH)70 - 75
Methylene (CH₂-SH)30 - 35

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound (C₈H₁₀OS) is 154.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 154. A notable feature for sulfur-containing compounds is the presence of an [M+2]⁺˙ peak at m/z = 156 with an intensity of about 4.5% relative to the molecular ion, due to the natural abundance of the ³⁴S isotope. whitman.edu

Predicted fragmentation patterns include:

Loss of Water: A peak at m/z = 136, corresponding to the [M-H₂O]⁺˙ fragment.

Benzylic Cleavage: A strong peak at m/z = 107, resulting from the cleavage of the C-C bond adjacent to the phenyl ring, forming the stable [C₆H₅CHOH]⁺ ion. This is often a base peak for such structures.

Loss of a Thiol Radical: Cleavage of the C-S bond can lead to fragments.

Loss of CH₂SH: A fragment at m/z = 107 [M-CH₂SH]⁺.

Predicted high-resolution mass spectrometry data for various adducts can provide precise mass measurements. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

AdductPredicted m/z
[M+H]⁺155.05252
[M+Na]⁺177.03446
[M-H]⁻153.03796
[M+H-H₂O]⁺137.04250

X-ray Crystallography for Solid-State Structure Determination (as applicable for related compounds)

Should this compound be crystallized, single-crystal X-ray diffraction would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsional angles. For related compounds like phenylethanol derivatives, studies have shown that weak intermolecular interactions, such as O-H···π and C-H···π hydrogen bonds, play a crucial role in the crystal packing. nih.gov

In the case of this compound, X-ray crystallography would elucidate:

The conformation of the ethanolic side chain relative to the phenyl ring.

The intermolecular hydrogen bonding network involving both the hydroxyl (O-H) and sulfanyl (S-H) groups. The O-H group is a much stronger hydrogen bond donor than the S-H group, so it would likely dominate the primary interactions, possibly forming chains or dimers.

The role of weaker S-H···π or S-H···O interactions in stabilizing the crystal lattice.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 1-Phenyl-2-sulfanylethan-1-ol, DFT calculations can elucidate its fundamental chemical properties.

Geometry Optimization and Equilibrium Structures

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through a process called geometry optimization. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.

Due to the presence of rotatable bonds (C-C, C-O, C-S, and the bonds to the phenyl ring), this compound can exist in several different conformations. Theoretical conformational studies on similar molecules, like thioacetic acid, have been performed using DFT at levels such as B3LYP/6-311++G(d,p) to identify the most stable conformers. dergipark.org.trresearchgate.netdergipark.org.trdergipark.org.tr For this compound, a similar approach would be necessary to identify the various low-energy conformers and their relative stabilities. The presence of the phenyl and hydroxyl groups suggests that intramolecular hydrogen bonding between the hydroxyl hydrogen and the sulfur atom or the pi-system of the phenyl ring might play a role in stabilizing certain conformations.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Charge Distribution)

Once the equilibrium geometry is established, the electronic structure can be analyzed in detail. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive.

For this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the sulfur atom and the phenyl ring. The LUMO, on the other hand, would represent the lowest energy region for accepting an electron. Analysis of the electronic structure of related aromatic alcohols and thiols supports these general expectations. wright.edusemanticscholar.org

Furthermore, DFT calculations can provide a detailed picture of the charge distribution within the molecule, often visualized through electrostatic potential maps. These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions. In this compound, the oxygen and sulfur atoms are expected to be regions of negative charge, while the hydroxyl hydrogen would be a site of positive charge.

Prediction of Spectroscopic Properties (UV-Vis and IR)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. For this compound, the absorption bands in the UV region would be associated with electronic excitations within the phenyl group (π-π* transitions).

Infrared (IR) spectroscopy is another powerful technique for molecular characterization, and DFT calculations can predict the vibrational frequencies and their corresponding intensities with a high degree of accuracy. This allows for the assignment of experimentally observed IR bands to specific vibrational modes of the molecule, such as the O-H stretch, C-S stretch, and various vibrations of the phenyl ring. Theoretical studies on thioacetic acid have demonstrated the utility of DFT in elucidating vibrational spectra. dergipark.org.trdergipark.org.trdergipark.org.tr

Thermochemical Data Derivations (Total Energy, Heat Capacity, Entropy)

From the results of DFT calculations, several important thermochemical properties can be derived. These include the total electronic energy, zero-point vibrational energy, enthalpy, heat capacity, and entropy. This data is essential for understanding the thermodynamics of reactions involving the molecule and for predicting its stability under different conditions. For example, theoretical studies on the oxidation of thiols have utilized such data to analyze reaction mechanisms. acs.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

Conformation and Conformational Dynamics

For a flexible molecule like this compound, MD simulations are particularly valuable for studying its conformational landscape and the dynamics of transitions between different conformers. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the solvent influences the conformational preferences.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is profoundly influenced by the surrounding solvent. Computational studies, often employing methods like Density Functional Theory (DFT) with continuum solvation models (such as COSMO-RS), are crucial for predicting how different solvent environments affect the molecule's conformation, stability, and reactivity. dntb.gov.ua While specific computational data for this compound is not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on analogous compounds.

The polarity and hydrogen-bonding capability of a solvent can significantly alter the intramolecular interactions within this compound. For instance, in polar protic solvents, hydrogen bonding between the solvent and the hydroxyl (-OH) and sulfanyl (B85325) (-SH) groups of the molecule is expected to be a dominant factor. This can influence the rotational barriers around the C-C bond and the relative orientation of the phenyl, hydroxyl, and sulfanyl groups.

Experimental studies on structurally related compounds, such as phenyl-substituted ethanols, provide insights into the types of solvent effects that would be relevant. For example, the diffusion coefficients of compounds like 1-phenylethanol (B42297) and 2-phenylethanol (B73330) have been shown to be dependent on the properties of the solvent, such as its density and viscosity, particularly in supercritical fluids like carbon dioxide. uniovi.es Similarly, the chemical shifts in NMR spectra of organic molecules can be influenced by the dielectric constant of the solvent, indicating changes in the local electronic environment of the protons. researchcommons.org

A hypothetical summary of expected solvent effects on key properties of this compound, based on established principles, is presented in the table below.

Solvent PropertyExpected Effect on this compoundRationale
Polarity / Dielectric Constant Stabilization of more polar conformers. Alteration of NMR chemical shifts.Polar solvents will preferentially solvate and stabilize conformers with a larger dipole moment. The electronic environment of the molecule is perturbed, affecting shielding of atomic nuclei. researchcommons.org
Hydrogen Bond Donating/Accepting Ability Formation of intermolecular hydrogen bonds with the -OH and -SH groups, affecting their reactivity and vibrational frequencies (IR spectra).Solvents that are hydrogen bond donors or acceptors will compete for and engage in hydrogen bonding, which can weaken or strengthen intramolecular bonds and alter reactivity.
Viscosity Decreased translational and rotational diffusion coefficients.Higher solvent viscosity impedes the movement of the solute molecule through the medium. uniovi.es

Aggregation Propensity and Behavior in Solution

The tendency of molecules to self-associate or aggregate in solution is a critical aspect of their solution-phase behavior. For an amphiphilic molecule like this compound, which contains both a nonpolar phenyl group and polar hydroxyl and sulfanyl groups, aggregation can be driven by a combination of forces, including hydrophobic interactions and intermolecular hydrogen bonding.

Computational methods can predict aggregation propensity by calculating the interaction energies between two or more molecules of the compound in various orientations. These calculations can help identify the most stable dimeric or oligomeric structures and provide insight into the driving forces for aggregation.

Experimental studies on related systems, such as functionalized POSS (Polyhedral Oligomeric Silsesquioxane) particles in the presence of aromatic alcohols, show that aggregation behavior is highly dependent on the solvent. rsc.org For instance, in good solvents for the phenyl groups, aggregation may be minimal at low concentrations, while in solvents that are poor for the nonpolar parts of the molecule, aggregation is more likely to occur even at low concentrations. rsc.org The study of vesicle aggregation mediated by membrane-anchored DNA also highlights how factors like surface concentration and solution ionic strength can control the states of aggregation. acs.org

For this compound, it is plausible that in aqueous solutions, the phenyl rings would tend to associate to minimize contact with water (hydrophobic effect), while the polar -OH and -SH groups would remain exposed to the solvent and could form a network of intermolecular hydrogen bonds, leading to the formation of micelles or other aggregates. The table below outlines potential aggregation behaviors in different solvent types.

Solvent TypePredicted Aggregation BehaviorDriving Forces
Polar (e.g., Water) High propensity for aggregation, potentially forming micelles or larger aggregates.Hydrophobic interactions between phenyl groups; intermolecular hydrogen bonding between -OH and -SH groups.
Nonpolar (e.g., Toluene) Low propensity for aggregation. The molecule is likely to be well-solvated.Favorable van der Waals interactions between the phenyl group and the solvent. rsc.org
Polar Aprotic (e.g., THF) Intermediate aggregation propensity, dependent on concentration.Balance between dipole-dipole interactions and solvation of the polar groups. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. mdpi.comsemanticscholar.org These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property. nih.gov QSPR models are valuable for predicting properties that are difficult or expensive to measure experimentally.

The development of a QSPR model for this compound and related compounds would involve several steps:

Data Set Compilation : A set of molecules with known experimental values for a target property (e.g., boiling point, enthalpy of formation, chromatographic retention index) would be assembled. mdpi.comnih.gov

Descriptor Calculation : For each molecule in the data set, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties. nih.gov

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a mathematical equation that correlates them with the target property. mdpi.comnih.gov

Model Validation : The predictive power of the model is rigorously tested using techniques like cross-validation and external validation with a separate test set of compounds. mdpi.comsemanticscholar.org

A hypothetical QSPR model for predicting a property like the standard enthalpy of formation (ΔHf°) might take the form of a linear equation:

ΔHf° = c₀ + c₁D₁ + c₂D₂ + c₃D₃ + ... + cₙDₙ

where c₀, c₁, ..., cₙ are constants determined from the regression analysis, and D₁, D₂, ..., Dₙ are the selected molecular descriptors.

The table below illustrates the types of descriptors that might be included in a QSPR model and their potential physical interpretation.

Descriptor TypeExample DescriptorPotential Physical Interpretation
Topological Wiener IndexRelated to molecular branching and compactness.
Geometrical Molecular Surface AreaRepresents the molecule's size and potential for intermolecular interactions.
Quantum Chemical Highest Occupied Molecular Orbital (HOMO) EnergyRelates to the molecule's ability to donate electrons (e.g., in a chemical reaction).
Constitutional Count of -OH groupsAccounts for the contribution of specific functional groups to the overall property.

Such QSPR models, once validated, could provide rapid and accurate estimates of various properties for this compound and other structurally similar compounds, aiding in chemical process design and material science. mdpi.comsemanticscholar.org

Derivatives and Analogues of 1 Phenyl 2 Sulfanylethan 1 Ol

Synthesis and Characterization of Substituted 1-Phenyl-2-sulfanylethan-1-ol Derivatives

The synthesis of substituted derivatives of this compound can be approached through various established organic chemistry methodologies. While specific literature on the direct substitution of this particular molecule is not extensively detailed, the synthesis of related 1-aryl-2-aminoalkanol derivatives from corresponding amides or nitriles suggests potential pathways. rsc.org A one-pot method involving C-H bond hydroxylation at the benzylic α-carbon, followed by the reduction of a nitrile or amide functional group, has been identified for creating sterically congested 1,2-amino alcohols. rsc.org This type of approach could theoretically be adapted for thio-equivalents.

The characterization of such derivatives would rely on a suite of spectroscopic techniques. The basic properties of the parent compound, this compound, are summarized in the table below. uni.luamericanelements.com

PropertyValue
Molecular Formula C₈H₁₀OS
Molecular Weight 154.23 g/mol
Appearance Liquid
Storage Temperature 4 °C
SMILES C1=CC=C(C=C1)C(CS)O
InChIKey GADYZKYNBSDWMQ-UHFFFAOYSA-N

This table presents key identifiers and physical properties of this compound.

Exploration of Related Mercaptoalcohols (e.g., 2-Sulfanylethan-1-ol, 2-Methyl-3-sulfanylbutan-1-ol)

The study of simpler mercaptoalcohols provides a foundation for understanding the chemical behavior of more complex structures like this compound.

2-Sulfanylethan-1-ol (2-Mercaptoethanol) is a widely used chemical reagent known for its ability to reduce disulfide bonds in proteins. wikipedia.org Its synthesis is typically achieved through the reaction of ethylene (B1197577) oxide with hydrogen sulfide (B99878). atamanchemicals.com This compound is a water-white liquid with a characteristic unpleasant odor. wikipedia.orgatamanchemicals.com It readily reacts with aldehydes and ketones to form oxathiolanes, making it useful as a protecting group in organic synthesis. wikipedia.org

2-Methyl-3-sulfanylbutan-1-ol is an alkanethiol recognized for its role as a human and plant metabolite. nih.gov It exists as erythro- and threo-diastereoisomers. thegoodscentscompany.com A patented method for its stereospecific synthesis involves the condensation of benzyl (B1604629) mercaptan with an unsaturated methyl ester, followed by reduction and debenzylation. This compound is slightly soluble in water but soluble in organic solvents. nih.gov

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
2-Sulfanylethan-1-ol C₂H₆OS78.13Reduces disulfide bonds, forms oxathiolanes. wikipedia.org
2-Methyl-3-sulfanylbutan-1-ol C₅H₁₂OS120.21Exists as diastereoisomers, known metabolite. nih.gov

This table offers a comparative overview of two related mercaptoalcohols.

Sulfur-Functionalized Analogues and their Chemical Transformation Potential

The presence of a sulfur atom in analogues of this compound opens up a range of possibilities for chemical transformations. Sulfur-containing heterocyclic compounds are of significant interest due to their wide applications. sioc-journal.cn Elemental sulfur itself can serve as an excellent sulfur source for the synthesis of these heterocycles. sioc-journal.cn

Mercaptoalcohols, in general, are versatile precursors for various sulfur-containing heterocycles. For instance, they can be used in the synthesis of cyclic thiocarbonates, which are sulfur analogues of cyclic carbonates. rsc.org These reactions often involve the use of reagents like phosgene (B1210022) or the reaction of epoxides with carbon oxysulfide (COS). rsc.orgresearchgate.net The dehydration of mercaptoalcohols can also lead to the formation of thiiranes, three-membered rings containing a sulfur atom. google.com Furthermore, mercaptoalcohols can be employed to create sulfur-containing spiro orthocarbonates. researchgate.net The reactivity of the thiol group allows for various coupling reactions, and its oxidation can lead to the formation of disulfides or sulfonic acids.

Oxadiazole Derivatives Incorporating Sulfanyl-Ethanol Moieties

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry. acs.org A common and efficient method for the synthesis of 2-amino-1,3,4-oxadiazoles involves the cyclization of thiosemicarbazides. acs.orgnih.govacs.org This process often utilizes a dehydrating or desulfurizing agent. Tosyl chloride in the presence of pyridine (B92270) has been shown to be a mild and effective system for mediating the cyclization of thiosemicarbazides to form 2-amino-1,3,4-oxadiazoles. acs.org Another approach involves the use of yellow mercuric oxide for the cyclodesulfurization of thiosemicarbazide (B42300) derivatives. tandfonline.com Molecular iodine has also been employed for the one-pot synthesis of 3-amino-1,3,4-oxadiazoles from dithiocarbamate (B8719985) salts, where the precursor thiosemicarbazides are generated in situ. rsc.org

While direct synthesis from this compound is not explicitly documented, a hypothetical pathway to an oxadiazole incorporating a sulfanyl-ethanol moiety could involve the conversion of the mercaptoalcohol to a corresponding hydrazide derivative, which could then be cyclized to form the oxadiazole ring. The reactivity of the sulfanyl (B85325) group would need to be considered and potentially protected during the synthesis.

PrecursorReagent/ConditionProduct
ThiosemicarbazideTosyl chloride/pyridine2-Amino-1,3,4-oxadiazole
ThiosemicarbazideYellow mercuric oxide1,3,4-Oxadiazole derivative
Dithiocarbamate saltMolecular iodine3-Amino-1,3,4-oxadiazole

This table summarizes common synthetic routes to oxadiazole derivatives from sulfur-containing precursors.

Cysteine S-Conjugates and their Chemical Behavior

Cysteine S-conjugates are formed through the conjugation of the thiol group of the amino acid cysteine with various electrophilic compounds. wikipedia.org These conjugates play a significant role in the metabolism of both endogenous and xenobiotic substances. nih.gov The chemical behavior of cysteine S-conjugates is largely dictated by the action of a class of enzymes known as cysteine S-conjugate β-lyases. mdpi.comnih.gov

These enzymes catalyze the cleavage of the carbon-sulfur bond in the cysteine conjugate, leading to the formation of pyruvate, ammonia, and a reactive thiol. nih.gov This enzymatic cleavage can be a bioactivation pathway, as the resulting thiol may be a reactive species. nih.gov The formation of cysteine-S-conjugates can occur with a wide range of compounds, including aromatic ones. For instance, S-(4-bromobenzyl)cysteine is a known L-cysteine-S-conjugate. drugbank.com The biotransformation of cysteine-S-conjugates by various microorganisms, such as those found in the oral cavity or in fermentation processes, can lead to the release of volatile and often aromatic thiols. mdpi.comresearchgate.net

A hypothetical cysteine S-conjugate of this compound would likely be a substrate for β-lyase enzymes, leading to the release of the parent mercaptoalcohol. The reactivity of this released thiol would then determine its subsequent metabolic fate.

Advanced Applications in Non Biological/non Medical Fields

Applications in Polymer Chemistry

In the realm of polymer chemistry, 1-Phenyl-2-sulfanylethan-1-ol serves as a valuable molecule for the synthesis of well-defined polymers with specific end-group functionalities and for the modification of existing polymer chains.

Use as Co-Initiators in Polymerization Reactions for End-Functionalization

This compound can function as a co-initiator in various polymerization techniques, such as ring-opening polymerization (ROP), to introduce thiol and phenyl functionalities at the polymer chain end. In this role, the hydroxyl group of the molecule initiates the polymerization, while the thiol group remains as a terminal functional group. This is particularly useful for creating polymers with a reactive handle at one end.

For instance, in the ring-opening polymerization of cyclic esters like lactide or caprolactone, the hydroxyl group of this compound can initiate the reaction, leading to a polyester (B1180765) chain with a terminal thiol group. This thiol end-group can then be used for subsequent post-polymerization modifications, such as "click" chemistry reactions or for grafting the polymer onto surfaces. The phenyl group, also located at the chain end, can influence the polymer's properties, such as its refractive index, thermal stability, and solubility.

The use of functional initiators is a reliable method for ensuring the precise placement of functional groups at the beginning of every polymer chain, provided that chain-transfer processes are minimized. 20.210.105 This "functionalization from initiation" approach allows for the synthesis of well-defined polymers with specific end-group functionalities. researchgate.net

Role in the Preparation and Modification of Polymers

The thiol group of this compound is highly reactive and can participate in various chemical reactions, making it a versatile tool for the preparation and modification of polymers. Thiol-ene and thiol-yne "click" reactions, for example, are highly efficient and can be used to graft this compound onto polymers containing double or triple bonds. acs.orgrsc.org This allows for the introduction of both hydroxyl and phenyl functionalities along the polymer backbone or as side chains, thereby modifying the polymer's properties.

Furthermore, the thiol group can undergo oxidation to form disulfide bonds, which are reversible covalent linkages. This property can be exploited to create crosslinked polymer networks that are responsive to redox stimuli. The presence of the phenyl group can enhance the thermal and mechanical properties of the resulting polymer. mdpi.com The synthesis and modification of polymers through thiol-phenylsulfone substitution reactions is another avenue where this compound could be utilized. rsc.org

Contributions to Materials Science

The unique chemical structure of this compound also lends itself to various applications in materials science, from enhancing the properties of nanomaterials to the development of "smart" materials.

Incorporation into Nanomaterials for Property Enhancement

The thiol group of this compound exhibits a strong affinity for the surfaces of noble metal nanoparticles, such as gold and silver. This allows the molecule to act as a capping agent or a surface ligand for these nanomaterials. By attaching this compound to the surface of nanoparticles, their stability and dispersibility in various solvents can be improved. The phenyl group can introduce steric hindrance, preventing agglomeration, and can also modify the electronic and optical properties of the nanoparticles. For instance, the interaction between the sulfhydryl group of a mercaptan and silver nanoparticles can establish a coordination bond. mdpi.com

Development of Self-Healing Materials (Conceptual Link via Mercaptan Chemistry)

The reversible nature of disulfide bonds formed from the oxidation of thiols provides a conceptual basis for the use of this compound in the development of self-healing materials. pcimag.com In such a system, if a crack forms in the material, the disulfide bonds can break and then reform upon the application of a stimulus like heat or light, thus "healing" the damage. The incorporation of this compound into a polymer network could introduce these dynamic disulfide linkages.

Another approach to self-healing materials involves the microencapsulation of a healing agent. acs.orgacs.org In this context, this compound, or a derivative, could be encapsulated. Upon rupture of the microcapsules due to damage, the released thiol-containing compound could react with a suitable cross-linking agent in the matrix to repair the crack. The reaction between epoxy resins and mercaptans is a well-established chemistry used in self-healing systems. mdpi.comacs.orgacs.orgresearchgate.net

Table 1: Conceptual Self-Healing Systems Incorporating Mercaptan Chemistry

Healing MechanismRole of Mercaptan (e.g., this compound)Potential Advantage of Phenyl Group
Disulfide Exchange Forms reversible disulfide crosslinks within the polymer matrix.Enhances mechanical properties and thermal stability of the healed material.
Microencapsulation Acts as a reactive healing agent released upon damage to react with the matrix.Improves miscibility with aromatic polymer matrices and influences the curing kinetics.

Applications in Photophysical Processes (e.g., Photoswitching Additives)

Sulfur-containing organic compounds can exhibit interesting photophysical properties. rsc.orgmdpi.comrsc.orgehu.esclockss.org The presence of sulfur atoms can influence the excited states of a molecule and promote intersystem crossing, which is a key process in photoswitching and phosphorescence. The phenyl group in this compound is a chromophore that absorbs UV light. Upon excitation, the molecule could potentially undergo processes that are influenced by the adjacent sulfur atom.

While direct evidence for this compound as a photoswitching additive is not available, related thiol-containing compounds like 2-sulfanylethan-1-ol (β-mercaptoethanol) are used in super-resolution microscopy techniques like STORM to induce reversible photoswitching of fluorophores. uni-muenchen.de The thiol group is believed to be involved in the formation of a metastable dark state. The phenyl group in this compound would be expected to significantly alter the photophysical properties compared to its non-phenylated analog, potentially leading to new or enhanced photoswitching capabilities.

Catalytic Applications

The dual functionality of this compound makes it an intriguing candidate for applications in catalysis, particularly in ligand design and green chemistry initiatives.

In the field of metal catalysis, ligands play a crucial role by binding to a central metal atom, thereby modifying its electronic properties and steric environment to control reactivity and selectivity. The design of ligands that can bind to multiple metal centers is essential for developing catalysts that can activate small molecules cooperatively. rsc.org Ligands must often provide steric protection to the metal-metal bond while positioning donor atoms in specific geometries. rsc.org

This compound possesses two potential donor atoms: the oxygen of the alcohol group and the sulfur of the thiol group. This allows it to act as a bidentate ligand, binding to a metal center through both atoms to form a stable five-membered chelate ring. The nature of the donor atoms and the structural backbone are key design elements.

Donor Atoms: The soft sulfur atom typically forms strong bonds with soft transition metals (e.g., Palladium, Platinum, Gold), while the harder oxygen atom prefers harder metal centers (e.g., Iron, Titanium). This differential affinity could be exploited in the design of catalysts for specific reactions or in the construction of heterometallic complexes.

Structural Flexibility: The ethyl backbone provides a degree of geometric flexibility, which can be crucial for allowing structural adjustments during a catalytic cycle. rsc.org The phenyl group adds steric bulk, which can influence the accessibility of the catalytic site and potentially induce enantioselectivity in asymmetric catalysis, a field where chiral cyclopentadienyl (B1206354) ligands have proven effective. snnu.edu.cn

Table 1: Conceptual Ligand Properties of this compound

Feature Property Implication in Metal Catalysis
Functional Groups Alcohol (-OH) and Thiol (-SH) Can act as a bidentate 'O,S' ligand, forming a stable chelate complex with a metal center.
Donor Atom Hardness Oxygen (Hard), Sulfur (Soft) Potential for selective binding to different types of metal ions or for creating electronically asymmetric environments at the metal center.
Backbone Phenyl-ethyl Provides a defined steric environment and conformational flexibility, which can influence catalyst activity and selectivity. rsc.org

| Chirality | The C1 carbon is a stereocenter. | Enantiomerically pure forms could be used as chiral ligands for asymmetric catalysis, similar to established chiral scaffolds. snnu.edu.cn |

Green catalysis aims to design chemical processes that are more sustainable and environmentally benign. This includes using renewable feedstocks, employing less hazardous solvents, and developing recyclable catalysts. The use of green solvents is a priority in the development of new synthetic methods. rsc.org While there is no specific research on this compound in green catalysis, its properties suggest potential roles.

If used as a ligand, a catalyst system incorporating this compound could contribute to green chemistry principles if the resulting complex is highly efficient, stable, and, crucially, recoverable and reusable from the reaction mixture. Furthermore, its potential use in environmentally friendly solvent systems, such as water or supercritical CO₂, would enhance its green credentials. The development of fluorinated alcohols as environmentally benign green solvent candidates highlights the ongoing search for novel alcohols with desirable properties for sustainable chemistry. researchgate.netresearchgate.net

Environmental Science Applications

The interactions of organic compounds with the environment, including their ultimate fate, are a major focus of environmental science. The alcohol and thiol functionalities, along with the aromatic ring, dictate the potential environmental behavior and applications of this compound.

The biodegradation of organic pollutants by microorganisms is a fundamental process for natural attenuation in soil and water. researchgate.nethrpub.org Microorganisms can use a wide range of organic compounds as sources of carbon and energy. researchgate.net The rate and extent of biodegradation depend on factors like the chemical structure of the pollutant and the presence of suitable environmental conditions and microbial communities. medigraphic.com

Short-chain alcohols are generally considered to be readily biodegradable under both aerobic and anaerobic conditions. medigraphic.com The aerobic degradation of alkanes and alcohols typically proceeds via terminal oxidation, where the alcohol is first oxidized to an aldehyde, then to a carboxylic acid. hrpub.orgresearchgate.net These resulting acids can then enter central metabolic cycles (e.g., the tricarboxylic acid cycle) and be completely mineralized. hrpub.org Aromatic compounds are also biodegradable, often involving ring-hydroxylating enzymes that lead to key intermediates like catechol, which is subsequently cleaved. hrpub.org

Based on these general principles, a hypothetical biodegradation pathway for this compound would likely involve:

Initial oxidation of the secondary alcohol group to form a ketone.

Microbial cleavage of the phenyl ring via dioxygenase enzymes.

Metabolism of the resulting aliphatic chain.

The presence of the sulfur atom may require specific enzymatic pathways, but its high bioavailability and the general biodegradability of simple alcohols suggest it is unlikely to be highly persistent in the environment. medigraphic.com

A green solvent is a solvent that is environmentally friendly, non-toxic, and preferably derived from renewable resources. There is significant interest in developing novel solvents to replace hazardous volatile organic compounds (VOCs). Certain fluorinated alcohols, for example, have been investigated as potential green solvent candidates due to being predicted as environmentally benign. researchgate.netresearchgate.net

The potential of this compound as a green solvent has not been explored. However, an evaluation against key green solvent criteria can be conceptually undertaken:

Table 2: Conceptual Evaluation of this compound as a Green Solvent

Criterion Conceptual Assessment for this compound
Source Typically synthesized from petrochemical precursors; not currently from renewable sources.
Toxicity Data not available, but thiols and aromatic compounds can exhibit toxicity.
Biodegradability Likely biodegradable based on general principles for alcohols and aromatic compounds. hrpub.orgmedigraphic.com
Volatility Expected to have a high boiling point and low volatility due to its molecular weight and hydrogen bonding capability, which is a favorable property.

| Recyclability | Its high boiling point would facilitate separation and recovery from more volatile products. |

Based on this conceptual analysis, while it may have favorable volatility and biodegradability, its fossil-fuel origin and unknown toxicity profile are significant drawbacks.

Renewable synthetic alcohols are considered essential for decarbonizing the energy and industrial sectors. cicenergigune.com Alcohols such as methanol (B129727) and ethanol (B145695) are at the forefront of this transition, serving as biofuels, energy carriers, and sustainable feedstocks. cicenergigune.com The production of bioalcohol from waste materials like agricultural residues and municipal solid waste is a growing field that addresses both energy needs and waste management. dpu.edu.in

The key roles for alcohols in sustainable energy include:

Biofuels: Ethanol is widely used as a biofuel, typically blended with gasoline. cicenergigune.com

Energy Storage: Synthetic alcohols, particularly methanol, can be produced using renewable electricity (to generate green hydrogen) and captured CO₂. cicenergigune.comcleanenergywire.org This process converts intermittent renewable energy into a stable, transportable liquid fuel. cleanenergywire.org Alcohols have a much higher energy density by volume than compressed hydrogen, making them easier to store and transport. cleanenergywire.org

Fossil Fuel Substitution: Renewable alcohols can supplement or directly replace fossil fuels in transportation and the chemical industry. cicenergigune.comcicenergigune.com

While this compound is not itself used as a fuel, the broader class of alcohols represents a cornerstone of future sustainable energy strategies. imf.org The extensive research and infrastructure development for common bioalcohols paves the way for exploring more complex alcohols that could be derived from biomass in the future.

Food and Flavor Chemistry (e.g., as related to thiols in beverages)

Polyfunctional thiols are known to be potent aroma compounds, contributing characteristic notes to a wide range of fermented beverages, including wine and beer. mdpi.comresearchgate.netresearchgate.net Compounds such as 3-sulfanylhexan-1-ol (imparting grapefruit-like aromas) and 3-sulfanylhexyl acetate (B1210297) (with passion fruit notes) are well-documented for their contribution to the sensory profile of wine. researchgate.net Similarly, in the brewing industry, certain thiols are understood to be key to the hoppy and fruity aromas of many beers. lu.se

However, specific research detailing the natural occurrence, concentration, and sensory properties of this compound in these or other food matrices is not present in the available literature. Searches for its identification in wine, beer, or other fermented products have not yielded direct findings.

In contrast, its non-phenylated analog, 2-sulfanylethan-1-ol (also known as 2-mercaptoethanol), has been identified in some alcoholic beverages. For instance, studies on Belgian white wines, such as those made from Chardonnay and Solaris grapes, have reported the presence of 2-sulfanylethan-1-ol, with its concentration at times exceeding that of its corresponding acetate ester. solubilityofthings.com The S-cysteine conjugate of 2-sulfanylethan-1-ol has also been detected in hops, suggesting a potential pathway for its release during the brewing process. researchgate.net The study of these related compounds highlights the analytical interest in sulfanyl (B85325) alcohols in beverage chemistry, though it does not provide direct data on the phenyl-substituted variant.

The absence of detailed research findings and data tables for this compound in food and flavor chemistry prevents a substantive discussion on its advanced applications in this field. Further research would be required to isolate, identify, and characterize the sensory impact of this specific compound to determine its relevance to the flavor of beverages and other food products.

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Pathways

The presence of a chiral center at the C-1 position of 1-Phenyl-2-sulfanylethan-1-ol makes the development of stereoselective synthetic methods a paramount objective. Accessing enantiomerically pure forms of the compound is crucial for applications in pharmacology and materials science, where stereochemistry often governs biological activity and material properties.

Future work should move beyond classical resolutions and focus on asymmetric synthesis. Key research avenues include:

Chiral Catalysis: The asymmetric reduction of a precursor ketone, 2-sulfanyl-1-phenylethanone, using chiral catalysts (e.g., those based on ruthenium, rhodium, or iridium with chiral ligands) is a promising strategy. Research could focus on optimizing catalysts and reaction conditions to achieve high enantiomeric excess (ee).

Enzyme-Mediated Synthesis: Biocatalysis, employing enzymes such as alcohol dehydrogenases, offers a green and highly selective alternative. scispace.com The use of whole-cell systems or isolated enzymes could provide access to either the (R) or (S) enantiomer with near-perfect selectivity. scispace.com

Substrate-Controlled Synthesis: Developing chiral pool strategies, starting from enantiomerically pure precursors, could provide another reliable route. However, the true innovation lies in catalyst-controlled methods that are more versatile. semanticscholar.org

The challenge in the stereoselective synthesis of sulfur-containing compounds is often the potential for the sulfur atom to poison metal catalysts. semanticscholar.org Therefore, a significant research direction involves the development of sulfur-tolerant chiral catalysts.

Table 1: Potential Stereoselective Synthetic Strategies

Method Catalyst/Reagent Type Potential Advantages Key Research Challenge
Asymmetric Transfer Hydrogenation Chiral Ru, Rh, or Ir complexes High turnover frequency, operational simplicity Catalyst poisoning by thiol group
Biocatalytic Reduction Alcohol Dehydrogenases (ADHs) Excellent enantioselectivity, mild conditions Substrate scope and enzyme stability
Chiral Lewis Acid Catalysis Chiral Boron or Titanium complexes Control of facial selectivity Stoichiometric use of expensive reagents

Advanced Mechanistic Investigations using In Situ Spectroscopy

A detailed understanding of reaction mechanisms is fundamental to optimizing existing synthetic routes and designing new ones. The application of advanced in situ spectroscopic techniques could provide unprecedented insight into the formation of this compound and its subsequent reactions.

Future research should employ techniques capable of monitoring reactions in real-time to identify transient intermediates and transition states.

In Situ NMR and IR Spectroscopy: Techniques like Rapid-Scan, Stop-Flow NMR, and IR spectroscopy can track the concentration of reactants, intermediates, and products as a function of time. This would be invaluable for studying the kinetics of the reduction of 2-sulfanyl-1-phenylethanone or the addition of a thiol to styrene (B11656) oxide.

Raman and UV-Vis Spectroscopy: These methods can provide complementary information, particularly for identifying species involved in catalyst activation and turnover. For instance, monitoring the coordination environment of a metal catalyst during an asymmetric reduction can elucidate the origin of stereoselectivity.

Mass Spectrometry: Real-time monitoring of reaction mixtures using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can help detect and characterize short-lived catalytic species and reaction intermediates.

These studies would not only refine the synthesis but also contribute to a more fundamental understanding of reactivity in bifunctional sulfur-containing organic molecules.

Exploration of New Derivatization Strategies for Functional Materials

The dual functionality of this compound makes it an excellent building block for new functional materials. The hydroxyl and thiol groups offer orthogonal sites for chemical modification, allowing for the construction of complex molecular architectures.

Promising derivatization strategies for future exploration include:

Polymer Synthesis: The compound can act as a chain-transfer agent or a functional monomer in polymerization reactions. For example, the radical addition of the thiol group to polymer backbones can introduce hydroxyl functionality, as demonstrated with polybutadiene. researchgate.net This could be used to create novel polyurethane elastomers with improved thermal stability. researchgate.net

Surface Modification: The thiol group has a strong affinity for gold and other noble metal surfaces. This allows for the formation of self-assembled monolayers (SAMs), which can be used to functionalize electrodes, sensors, or nanoparticles. The terminal hydroxyl group can then be used for further chemical modification or to control surface wettability.

Bioconjugation: The thiol and hydroxyl groups are common handles for attaching molecules to proteins or other biomolecules, suggesting potential applications in bioconjugate chemistry and drug delivery systems.

Synthesis of Heterocycles: The compound can serve as a precursor for the synthesis of various sulfur-containing heterocycles, such as thiazoles or oxathiolanes, which are prevalent in medicinal chemistry. nih.gov

Deeper Integration of Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. schrodinger.com A deeper integration of these methods can accelerate the development and application of this compound.

Future computational studies should focus on:

Predicting Stereoselectivity: Using Density Functional Theory (DFT) and other quantum mechanical methods to model the transition states of catalyzed reactions can help predict which chiral catalyst will provide the highest enantioselectivity, thereby reducing experimental screening efforts. mit.edu

Simulating Material Properties: Molecular dynamics (MD) simulations can be used to predict the bulk properties of polymers derived from this compound. schrodinger.com This includes predicting mechanical strength, thermal stability, and permeability, guiding the design of materials for specific applications.

Mechanism Elucidation: Computational modeling can complement in situ spectroscopic studies by calculating the energy profiles of proposed reaction pathways, helping to distinguish between competing mechanisms.

Virtual Screening: Machine learning models, trained on experimental data, could be developed to predict the properties of novel derivatives, allowing for the rapid in silico screening of large virtual libraries of compounds before committing to laboratory synthesis. schrodinger.comrdkit.org

Table 2: Applications of Computational Chemistry

Computational Method Target of Investigation Predicted Properties Impact on Research
Density Functional Theory (DFT) Catalytic transition states Activation energies, enantiomeric excess Rational design of stereoselective catalysts
Molecular Dynamics (MD) Polymer chains, self-assembled monolayers Glass transition temperature, mechanical modulus, surface energy Predictive design of functional materials
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-substrate interactions Binding affinities, reaction barriers Understanding and engineering biocatalysts

Expanding Green Chemistry Applications beyond Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. chemijournal.comresearchgate.net While green synthesis of this compound is a key goal, future research should also explore its application in promoting greener chemical technologies.

Potential green chemistry applications include:

Benign Reaction Media: Investigating the use of this compound itself as a biodegradable, non-toxic, or task-specific ionic liquid precursor or solvent for certain chemical transformations.

Renewable Feedstocks: Developing synthetic routes that start from renewable resources. For example, deriving the phenyl group from lignin (B12514952) and the ethan-1-ol-2-thiol backbone from bio-derived ethylene (B1197577) and sulfur.

Catalyst Scavenging: The thiol group can chelate heavy metal ions. This suggests a potential application in designing systems for capturing and recycling precious metal catalysts from reaction waste streams.

Designing for Degradation: When used as a monomer in polymer synthesis, the inherent functionality of the compound could be used to design polymers that are more susceptible to controlled degradation, reducing plastic waste.

Potential for Supramolecular Assembly and Advanced Material Architectures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups of this compound—the hydroxyl (hydrogen bond donor/acceptor), thiol (weak hydrogen bond donor/acceptor, metal coordinator), and phenyl ring (π-π stacking)—make it an ideal candidate for designing self-assembling systems.

Future research in this area could lead to:

Organogels and Hydrogels: In appropriate solvents, the molecules could self-assemble through hydrogen bonding and π-stacking to form fibrous networks, leading to the formation of soft materials like organogels or hydrogels. These materials have applications in drug delivery, tissue engineering, and environmental remediation.

Liquid Crystals: Derivatization with long alkyl chains could induce liquid crystalline phases. The specific arrangement of the polar and non-polar groups would dictate the type of mesophase formed (e.g., nematic, smectic), with potential applications in display technologies.

Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule allows it to act as a linker in the formation of coordination polymers or MOFs. The thiol and hydroxyl groups can coordinate to different metal centers, potentially leading to novel network topologies with high porosity for gas storage or catalysis.

Molecular Recognition: The defined spatial arrangement of functional groups could be exploited to create host molecules for the selective recognition and sensing of specific guest molecules.

The exploration of these advanced research directions promises to unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile platform for innovation in catalysis, materials science, and sustainable chemistry.

Q & A

Q. What are the key synthetic routes for 1-Phenyl-2-sulfanylethan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : While direct synthesis of this compound is not explicitly covered in the evidence, analogous methods for alcohols like 1-phenylethanol (e.g., alkene hydration or SN2 substitution ) can be adapted. For sulfanyl derivatives, thiol nucleophiles (e.g., NaSH) could replace hydroxyl groups in alkyl halide substrates. For example, reacting 1-phenyl-2-bromoethanol with NaSH under controlled pH (to avoid oxidation) may yield the target compound. Optimizing solvent polarity (e.g., DMF for SN2) and temperature (25–60°C) can improve yield. Evidence from 1-phenylethanol synthesis via Grignard reagents (e.g., PhMgBr + ethylene oxide) suggests steric hindrance and electronic effects of the phenyl group may require longer reaction times .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : The thiol (-SH) proton typically appears as a broad singlet at δ ~1.5–2.5 ppm, though its absence may indicate oxidation to disulfides. The benzylic CH adjacent to the -SH group shows splitting patterns dependent on coupling with the thiol proton .
  • IR : The S-H stretch appears as a weak-to-medium band near 2550–2600 cm⁻¹, distinct from O-H stretches (~3200–3600 cm⁻¹) in hydroxyl analogs .
  • Mass Spectrometry : A molecular ion peak at m/z 154 (C₈H₁₀OS) and fragmentation patterns (e.g., loss of -SH group) can validate the structure.

Advanced Research Questions

Q. How does the sulfanyl group affect intermolecular interactions compared to hydroxyl analogs?

  • Methodological Answer : The thiol group (-SH) forms weaker hydrogen bonds than hydroxyl (-OH) due to lower electronegativity, as seen in crystallographic studies of ferrocenyl alcohols (O···O distances: ~2.7–2.9 Å ). For this compound, S-H···S or S-H···π interactions may dominate, reducing crystalline order compared to O-H···O networks. Computational modeling (e.g., DFT) can predict bond lengths and angles, while X-ray diffraction of single crystals (if isolable) would provide empirical data.

Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) may arise from tautomerism, oxidation, or byproducts. Strategies include:
  • Comparative Analysis : Contrast experimental data with computational predictions (e.g., NMR chemical shifts via software like ACD/Labs).
  • Controlled Oxidation Tests : Monitor disulfide formation via LC-MS under aerobic vs. inert conditions.
  • Isolation Techniques : Use preparative chromatography to separate isomers or impurities, followed by re-analysis .

Key Considerations for Experimental Design

  • Safety : The thiol group is prone to oxidation and may emit odors; work under inert atmosphere (N₂/Ar) and use scavengers (e.g., DTT) .
  • Chiral Resolution : If the compound is chiral, use chiral HPLC or enzymatic resolution (e.g., lipases) as demonstrated for α-methylbenzylamine derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.